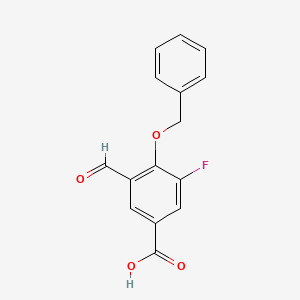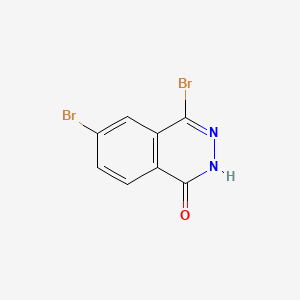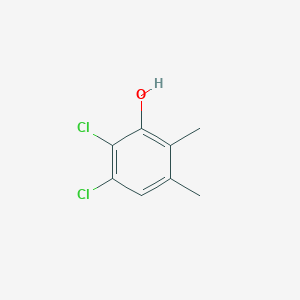![molecular formula C14H10ClFO2 B14775784 2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, hydrocarbons, and various substituted biphenyl derivatives.
科学的研究の応用
2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3’-Chloro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(5’-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(3’-Bromo-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid
Uniqueness
2-(3’-Chloro-5-fluoro-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the presence of both chloro and fluoro substituents on the biphenyl ring. This dual substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H10ClFO2 |
|---|---|
分子量 |
264.68 g/mol |
IUPAC名 |
2-[2-(3-chlorophenyl)-4-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H10ClFO2/c15-11-3-1-2-9(6-11)13-8-12(16)5-4-10(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) |
InChIキー |
VRDHAYXJCHDFGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



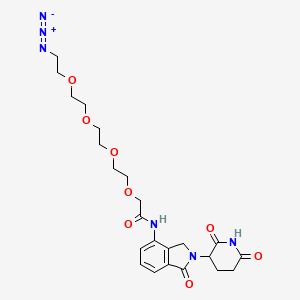

![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)
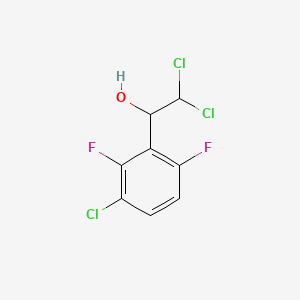


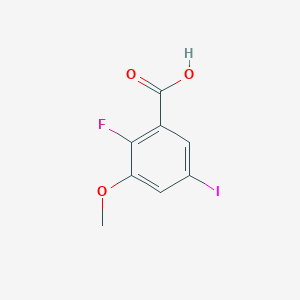
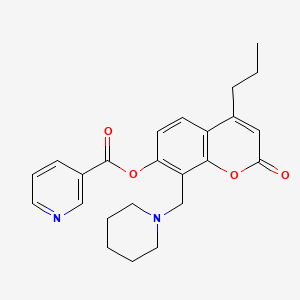
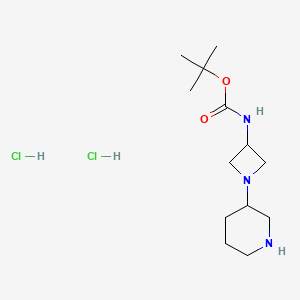
![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)
